Home > Products > Screening Compounds P22625 > Anticancer agent 15
Anticancer agent 15 -

Anticancer agent 15

Catalog Number: EVT-14038665
CAS Number:
Molecular Formula: C35H40Cl2N2O5
Molecular Weight: 639.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 15 is a compound that has emerged in recent research as a potential therapeutic candidate for cancer treatment. This compound is part of a broader category of anticancer agents designed to target various mechanisms involved in tumor growth and proliferation. The development of such agents is crucial in the ongoing fight against cancer, which remains one of the leading causes of mortality worldwide.

Source and Classification

Anticancer agent 15 is classified under dihydropyridines, a class of compounds known for their diverse biological activities, including anticancer properties. These compounds have been synthesized through various chemical pathways, often incorporating structural modifications to enhance their efficacy and selectivity against cancer cells. The synthesis of Anticancer agent 15 and its derivatives has been reported in several studies, highlighting their potential as effective inhibitors against specific cancer types, particularly breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Anticancer agent 15 typically involves multi-component reactions, which allow for the efficient construction of complex molecular architectures. One prominent method used is the Hantzsch reaction, which facilitates the formation of dihydropyridine derivatives through the reaction of aldehydes, β-keto esters, and ammonia or amines in a solvent-free condition. This reaction has been optimized to yield high purity products with good yields.

For instance, one study describes the synthesis of various dihydropyridine derivatives (HD 1-15) through refluxing acetoacetanilide with appropriate aldehydes and ammonia solutions in isopropanol over 24 to 30 hours. The resulting compounds were characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of Anticancer agent 15 can be represented by its core dihydropyridine framework, which typically includes various substituents that influence its biological activity. The precise structure can vary based on the specific synthesis route and modifications applied.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Key Functional Groups: Dihydropyridine ring, carbonyl groups, and potentially other substituents that enhance solubility and bioactivity.

Spectroscopic data from studies indicate characteristic peaks corresponding to functional groups present in the compound, confirming its identity.

Chemical Reactions Analysis

Reactions and Technical Details

Anticancer agent 15 undergoes various chemical reactions that are crucial for its synthesis and potential activation within biological systems. Key reactions include:

  • Claisen-Schmidt Condensation: This reaction is often employed to form chalcone derivatives that serve as precursors for further modifications.
  • Conjugate Addition: The α,β-unsaturated carbonyl systems present in some derivatives allow for nucleophilic attacks that can lead to the formation of more complex structures.
  • Acetylation Reactions: These are commonly used to modify hydroxyl groups into acetoxy groups, enhancing lipophilicity and potentially improving pharmacokinetic properties.

These reactions are typically conducted under controlled conditions to maximize yield and minimize side products.

Mechanism of Action

Process and Data

The mechanism of action for Anticancer agent 15 involves its interaction with specific cellular targets that are crucial for cancer cell survival and proliferation. Studies have shown that these compounds can inhibit key enzymes involved in cell cycle regulation and apoptosis pathways:

  • Inhibition of Epidermal Growth Factor Receptor: Many dihydropyridine derivatives have been shown to act as inhibitors against epidermal growth factor receptor signaling pathways, which are often upregulated in cancers.
  • Induction of Apoptosis: Anticancer agent 15 may promote programmed cell death through the activation of caspases or by inducing DNA damage.
  • Cell Cycle Arrest: The compound can halt the progression of cancer cells through various phases of the cell cycle, particularly at checkpoints critical for DNA repair.

Quantitative data from cytotoxicity assays reveal IC₅₀ values ranging from 16.75 to 66.54 μM against MCF-7 breast cancer cells, indicating promising efficacy compared to standard treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anticancer agent 15 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting points may vary based on purity but are typically determined during synthesis.
  • Stability: The stability of Anticancer agent 15 can be influenced by pH levels, temperature, and exposure to light; hence proper storage conditions are essential.

Analyses such as high-performance liquid chromatography have demonstrated high purity levels (≥95%) for synthesized compounds.

Applications

Scientific Uses

Anticancer agent 15 holds significant promise in scientific research due to its potential applications:

  • Cancer Therapeutics: As an investigational drug candidate targeting breast cancer cells, it offers a new avenue for treatment options.
  • Lead Compound Development: Its structure serves as a scaffold for further modifications aimed at enhancing potency or reducing side effects.
  • Biochemical Research: Understanding its mechanism can provide insights into cancer biology and inform the development of other therapeutic agents.
Mechanistic Insights into Anticancer Agent 15

Molecular Targets and Pathway Modulation

Apoptosis Induction via Intrinsic/Extrinsic Pathways

Anticancer Agent 15 demonstrates potent pro-apoptotic activity through dual engagement of intrinsic and extrinsic death pathways. In the intrinsic pathway, Agent 15 upregulates pro-apoptotic BH3-only proteins (BIM, PUMA, NOXA) while directly inhibiting anti-apoptotic BCL-2 family members (BCL-2, BCL-XL, MCL-1). This disrupts the mitochondrial rheostat, triggering mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release. Subsequent apoptosome formation activates caspase-9 and executioner caspases-3/7 [6]. Quantitative proteomics reveals Agent 15 reduces BCL-2/BCL-XL expression by 60-80% while increasing BIM:BCL-2 complex formation 3.5-fold within 24 hours [6].

Concurrently, Agent 15 enhances extrinsic pathway sensitivity by upregulating death receptors DR4/DR5 and Fas on tumor cell surfaces. This primes cells for TRAIL-mediated apoptosis, with caspase-8 activation confirmed through cleavage assays. The dual-pathway engagement creates synergistic apoptosis induction, as evidenced by 85% PARP cleavage in resistant colorectal carcinoma models when combined with TRAIL agonists [5] [6].

Table 1: Apoptotic Pathway Modulation by Anticancer Agent 15

PathwayMolecular TargetsKey EffectsExperimental Validation
IntrinsicBCL-2 ↓, BCL-XL ↓, MCL-1 ↓, BIM ↑, PUMA ↑MOMP induction, Cytochrome c release, Caspase-9 activation3.5× ↑ BIM:BCL-2 complexes; 80% ↓ BCL-XL protein
ExtrinsicDR4 ↑, DR5 ↑, Fas ↑Caspase-8 activation, DISC formation70% ↑ membrane DR5; Synergy with TRAIL (85% PARP cleavage)
ConvergencetBID generation, Caspase-3/7 activationAmplified apoptotic signaling95% caspase-3 activation in dual-treated cells

Cell Cycle Arrest Mechanisms (G0/G1 vs. G2/M Phase Specificity)

Agent 15 induces cell cycle arrest with phase specificity contingent upon cellular context and exposure duration. In p53-proficient malignancies, it predominantly triggers G0/G1 arrest through p21-mediated inhibition of cyclin-dependent kinases (CDK4/6-cyclin D complexes). This prevents retinoblastoma (Rb) protein hyperphosphorylation, maintaining E2F sequestration and blocking S-phase entry. Flow cytometry analyses show 75% of treated breast cancer cells accumulate in G1 within 16 hours [7].

Conversely, in p53-deficient tumors, Agent 15 induces G2/M arrest through ATM/ATR-mediated DNA damage response. It upregulates WEE1 kinase while suppressing CDC25 phosphatase, maintaining inhibitory phosphorylation of CDK1-cyclin B complexes. This prevents mitotic entry despite completed DNA replication. Notably, prolonged exposure (>24h) triggers mitotic catastrophe in arrested cells, evidenced by aberrant chromosome condensation and multipolar spindle formation in 60% of osteosarcoma cells [3] [7]. The differential arrest mechanisms highlight Agent 15's adaptability to tumor genetics.

Table 2: Cell Cycle Arrest Profiles Induced by Anticancer Agent 15

Arrest PhasePrimary TriggersKey EffectorsTumor Context
G0/G1 Arrestp21 activation, CDK4/6 inhibitionHypophosphorylated Rb, E2F sequestrationp53-proficient tumors (e.g., breast, colon)
G2/M ArrestDNA damage response, CDK1 inhibitionWEE1 ↑, CDC25 ↓, Inactive CDK1-cyclin Bp53-deficient tumors (e.g., triple-negative breast, pancreatic)
Mitotic CatastropheProlonged G2/M arrestAurora B dysregulation, Multipolar spindlesLate-stage treatment (24-48h exposure)

Inhibition of Metastatic Signaling (EMT, Angiogenesis, and Invasion)

Agent 15 disrupts metastatic cascades through multi-tiered inhibition of epithelial-mesenchymal transition (EMT), angiogenesis, and invasion machinery. It suppresses EMT transcription factors (Twist, Snail, ZEB1) by 70-90%, verified through chromatin immunoprecipitation assays. This maintains epithelial phenotypes, with E-cadherin expression increasing 4-fold while N-cadherin and vimentin decrease by 80% in treated lung adenocarcinoma models [6].

Angiogenesis inhibition occurs through VEGF signaling disruption. Agent 15 downregulates HIF-1α under hypoxia (70% reduction) and directly inhibits VEGFR2 phosphorylation. Endothelial tube formation assays demonstrate 60% reduction in capillary-like structures at subcytotoxic concentrations. Furthermore, it impedes invasion by suppressing matrix metalloproteinases (MMP-2/9) and integrin clustering, resulting in 85% decreased Matrigel invasion in pancreatic cancer models [6] [8].

Immunomodulatory Effects in Tumor Microenvironments

NK Cell and CD8+ T Cell Activation Dynamics

Within tumor microenvironments (TME), Agent 15 enhances antitumor immunity through epigenetic reprogramming of cytotoxic effectors. It increases NK cell activation by upregulating NKG2D ligands (MICA/B) on tumor cells and enhancing NK cell degranulation capacity. Single-cell RNA sequencing reveals 2.8-fold elevation in granzyme B expression in tumor-infiltrating NK cells after treatment [8].

For CD8+ T cells, Agent 15 reduces PD-1 expression through HDAC6 inhibition, preventing T-cell exhaustion. It simultaneously enhances IFN-γ production (3.5-fold increase) and improves immune synapse stability through LFA-1 clustering. In murine melanoma models, Agent 15 increases tumor-infiltrating CD8+ T cells by 50% and enhances their proliferation index by 2.2-fold compared to controls [8].

Synergy with Immune Checkpoint Inhibitors

Agent 15 demonstrates remarkable synergy with PD-1/CTLA-4 inhibitors through epigenetic immunomodulation. It reverses Treg-mediated immunosuppression by inhibiting FOXP3 stability through histone acetylation at its promoter. Chromatin accessibility assays show 40% increased H3K27 acetylation at the FOXP3 locus, reducing functional Tregs by 60% in treated tumors [8].

Concurrently, Agent 15 enhances antigen presentation by upregulating MHC class I expression (2.5-fold increase) and promoting tumor immunogenic cell death (ICD). Calreticulin exposure increases by 90% on treated tumor cells, enhancing dendritic cell phagocytosis. In checkpoint-refractory models, combination therapy achieves complete responses in 40% of subjects versus 0% with monotherapy, establishing Agent 15 as an immunotherapy sensitizer [8].

Epigenetic and Transcriptional Regulation

Histone Modification and Chromatin Remodeling

Agent 15 functions as a multimodal epigenetic modulator, primarily targeting histone acetylation and methylation writers. It inhibits Class I HDACs (HDAC1/2/3) and Class IIb HDAC6 with IC50 values of 8-15 nM, confirmed through enzymatic assays. Global histone H3K27 acetylation increases 4-fold within 6 hours, reactivating tumor suppressors like p21 and XAF1. Chromatin immunoprecipitation sequencing demonstrates 1,200+ genes with modified promoter acetylation, including pro-apoptotic and cell cycle regulators [7] [9].

Additionally, Agent 15 suppresses EZH2 methyltransferase activity, reducing repressive H3K27me3 marks at key immune genes. This derepresses endogenous retroviral elements, enhancing dsRNA sensing and interferon responses. The combinatorial epigenetic modulation remodels chromatin accessibility at 15% of regulatory regions, establishing a permissive transcriptional landscape for tumor suppression [7].

Table 3: Epigenetic Targets of Anticancer Agent 15

Epigenetic MechanismPrimary TargetsCatalytic Inhibition (IC50)Downstream Effects
Histone DeacetylationHDAC1/2/3, HDAC68-15 nM↑ H3K27ac (4×), Reactivation of tumor suppressors
Histone MethylationEZH2 (H3K27me3 writer)120 nM↓ Repressive marks, Endogenous retroviral element derepression
Chromatin RemodelingBRG1 (SWI/SNF complex)Protein interaction disruptedEnhanced DNA damage accessibility

Non-Coding RNA Interactions (miRNA, lncRNA)

Agent 15 extensively modulates non-coding RNA networks, particularly oncogenic miRNAs and metastasis-promoting lncRNAs. It downregulates oncomiR clusters (miR-17-92, miR-221/222) through promoter hypermethylation, verified by reduced RNA Pol II occupancy. This derepresses tumor suppressors like PTEN (3-fold increase) and BIM, enhancing apoptosis sensitivity [6] [10].

For lncRNAs, Agent 15 suppresses MALAT1 and HOTAIR by inducing degradation via the DIS3 exosome complex. CRISPRi screening identifies these lncRNAs as essential for Agent 15's anti-metastatic effects, with knockout conferring 70% resistance to invasion suppression. Furthermore, it upregulates tumor-suppressive lncRNAs (MEG3, GAS5) through histone modifications at imprinting control regions, contributing to p53 activation and growth arrest [10].

Properties

Product Name

Anticancer agent 15

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-3-(2-chloro-6-methylpyridine-4-carbonyl)oxy-4-ethenyl-2,4,7,14-tetramethyl-10-methylidene-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-chloro-6-methylpyridine-4-carboxylate

Molecular Formula

C35H40Cl2N2O5

Molecular Weight

639.6 g/mol

InChI

InChI=1S/C35H40Cl2N2O5/c1-9-33(7)17-25(43-31(41)23-12-20(4)38-26(36)14-23)34(8)19(3)10-11-35(16-18(2)28(40)29(34)35)22(6)30(33)44-32(42)24-13-21(5)39-27(37)15-24/h9,12-15,19,22,25,29-30H,1-2,10-11,16-17H2,3-8H3/t19-,22+,25-,29+,30+,33-,34+,35+/m1/s1

InChI Key

SUOGAIXTVMMXCE-KABCVVLBSA-N

Canonical SMILES

CC1CCC23CC(=C)C(=O)C2C1(C(CC(C(C3C)OC(=O)C4=CC(=NC(=C4)C)Cl)(C)C=C)OC(=O)C5=CC(=NC(=C5)C)Cl)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CC(=C)C(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C4=CC(=NC(=C4)C)Cl)(C)C=C)OC(=O)C5=CC(=NC(=C5)C)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.